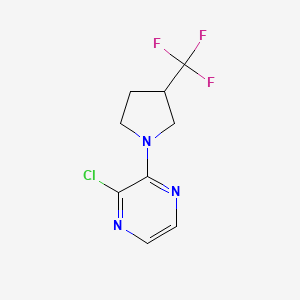
2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound . It is a trifluoromethyl-substituted pyridine derivative . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine” is characterized by a pyrazine core with one chlorine and one trifluoromethyl group attached to it .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine: is utilized in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients. These compounds are essential for the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
Several pharmaceutical products contain the trifluoromethylpyridine moiety derived from compounds like 2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine . These derivatives are used in the development of drugs due to their unique physicochemical properties, which contribute to their biological activities .
Veterinary Medicine
In veterinary medicine, trifluoromethylpyridine derivatives are used to create medications for animals. The unique characteristics of these compounds, such as the trifluoromethyl group, play a significant role in their effectiveness .
Drug Discovery
The pyrrolidine ring, a component of 2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine , is widely used in drug discovery. It serves as a versatile scaffold for novel biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Synthesis of Biologically Active Compounds
The pyrrolidine ring is involved in the synthesis of various biologically active compounds. Its non-planarity and the phenomenon of “pseudorotation” increase the three-dimensional coverage of the molecules, which is crucial for the development of new drugs with target selectivity .
Chemical Research
2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine: is a valuable intermediate in chemical research. It is used to obtain key intermediates for the synthesis of other complex molecules, which can be applied in various fields of chemistry .
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-8(15-3-2-14-7)16-4-1-6(5-16)9(11,12)13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZGPBNEOTEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



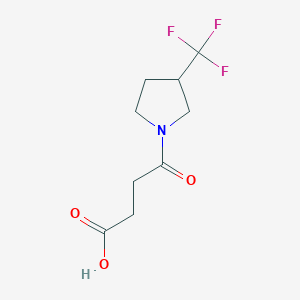
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)

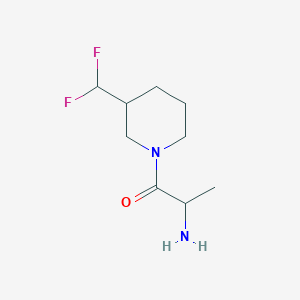
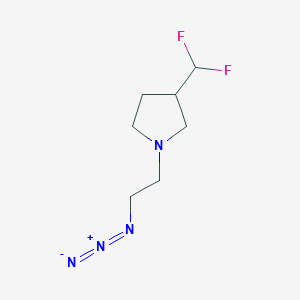
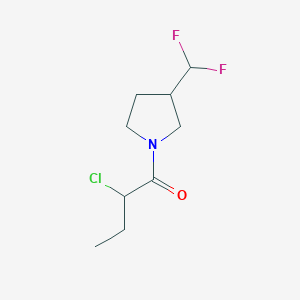

![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
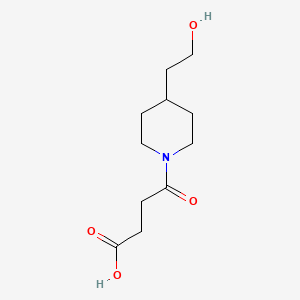
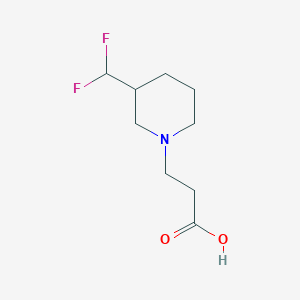
![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)
